molecular formula C12H18N2O2 B14841715 5-Tert-butoxy-4-cyclopropoxypyridin-2-amine

5-Tert-butoxy-4-cyclopropoxypyridin-2-amine

Cat. No.: B14841715
M. Wt: 222.28 g/mol
InChI Key: VFYAPDCETVTFTQ-UHFFFAOYSA-N
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Description

5-Tert-butoxy-4-cyclopropoxypyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-4-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-4-cyclopropoxypyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Tert-butoxy-4-cyclopropoxypyridin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.

    Pyridine derivatives: Other pyridine-based compounds with different substituents can have similar applications.

Uniqueness

5-Tert-butoxy-4-cyclopropoxypyridin-2-amine is unique due to its specific substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-10-7-14-11(13)6-9(10)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI Key

VFYAPDCETVTFTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1OC2CC2)N

Origin of Product

United States

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